molecular formula C17H23ClN2O4 B4680321 ethyl 4-[4-(4-chlorophenoxy)butanoyl]-1-piperazinecarboxylate

ethyl 4-[4-(4-chlorophenoxy)butanoyl]-1-piperazinecarboxylate

Cat. No. B4680321
M. Wt: 354.8 g/mol
InChI Key: UPHIDCATGQDWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[4-(4-chlorophenoxy)butanoyl]-1-piperazinecarboxylate, also known as VU0467154, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent for various neurological disorders.

Scientific Research Applications

Ethyl 4-[4-(4-chlorophenoxy)butanoyl]-1-piperazinecarboxylate has been studied for its potential as a therapeutic agent for various neurological disorders, including schizophrenia, Alzheimer's disease, and Parkinson's disease. It has been shown to modulate the activity of certain neurotransmitter receptors in the brain, leading to improved cognitive function and motor control in animal models.

Mechanism of Action

Ethyl 4-[4-(4-chlorophenoxy)butanoyl]-1-piperazinecarboxylate acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), a receptor that is involved in the regulation of various brain functions. By binding to a specific site on the receptor, this compound enhances the activity of mGluR5, leading to increased neurotransmitter release and improved neuronal signaling.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and motor control in animal models of neurological disorders. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 4-[4-(4-chlorophenoxy)butanoyl]-1-piperazinecarboxylate is its high potency and selectivity for mGluR5, making it an ideal tool for studying the role of this receptor in various neurological disorders. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to administer to animals or cells in culture.

Future Directions

Future research on ethyl 4-[4-(4-chlorophenoxy)butanoyl]-1-piperazinecarboxylate could focus on its potential as a therapeutic agent for specific neurological disorders, as well as its use as a tool for studying the role of mGluR5 in various brain functions. Other future directions could include the development of more potent and selective analogs of this compound, as well as the investigation of its potential side effects and toxicity in vivo.

properties

IUPAC Name

ethyl 4-[4-(4-chlorophenoxy)butanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4/c1-2-23-17(22)20-11-9-19(10-12-20)16(21)4-3-13-24-15-7-5-14(18)6-8-15/h5-8H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHIDCATGQDWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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